1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione

描述

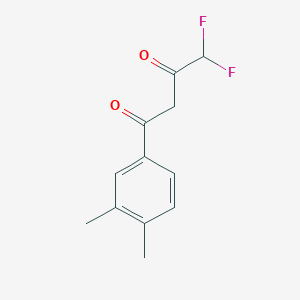

1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione (CAS 1046785-07-2) is a fluorinated β-diketone with the molecular formula C₁₂H₁₂F₂O₂. Its structure features a 3,4-dimethylphenyl group attached to the first carbon of a butane-1,3-dione backbone, with two fluorine atoms at the 4-position of the diketone (Figure 1). This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials . The dimethylphenyl substituent introduces steric and electronic effects, while the difluoro motif enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c1-7-3-4-9(5-8(7)2)10(15)6-11(16)12(13)14/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALCAMREMCZMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(=O)C(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221759 | |

| Record name | 1-(3,4-Dimethylphenyl)-4,4-difluoro-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-29-1 | |

| Record name | 1-(3,4-Dimethylphenyl)-4,4-difluoro-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-4,4-difluoro-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate substituted benzene derivative

Reaction Conditions: The reactions are generally carried out under controlled conditions, often requiring the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations.

化学反应分析

1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

科学研究应用

1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: The compound can be used in the development of new materials, including polymers and advanced composites.

作用机制

The mechanism by which 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione exerts its effects involves interactions at the molecular level:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: These interactions can trigger various biochemical pathways, leading to changes in cellular functions or metabolic processes.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione is best understood through comparisons with related β-diketones. Below is an analysis of its key distinctions from analogs in terms of substituents, fluorine content, and applications.

Substituent Variations on the Aryl Group

Key Insight : The 3,4-dimethylphenyl group distinguishes this compound by balancing steric hindrance and electronic effects, making it suitable for applications requiring moderate reactivity and stability.

Fluorination Patterns

Key Insight : The 4,4-difluoro configuration in the target compound provides a compromise between chemical stability and reactivity, unlike trifluorinated analogs, which may exhibit excessive inertness.

Physicochemical Properties

生物活性

1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione, also known by its CAS number 832740-29-1, is a synthetic compound with significant biological activity. This compound has garnered attention in pharmacological research due to its potential as an enzyme inhibitor and its implications in immune response modulation.

- IUPAC Name : 1-(3,4-dimethylphenyl)-4,4-difluoro-1,3-butanedione

- Molecular Formula : C12H12F2O2

- Molecular Weight : 226.22 g/mol

- Physical State : Liquid at room temperature

- Purity : ≥ 95%

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1). IDO1 is crucial in the immune response to viral infections and cancer progression. By inhibiting this enzyme, 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione may enhance the immune system's ability to combat these conditions.

The mechanism by which this compound inhibits IDO1 involves binding to the active site of the enzyme, thereby preventing the conversion of tryptophan into kynurenine. This inhibition can lead to an increase in tryptophan levels and a subsequent enhancement of T-cell proliferation and activity.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Viral Infections : A study published in a peer-reviewed journal demonstrated that administration of 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione in animal models led to a significant reduction in viral load compared to control groups. The study attributed this effect to enhanced T-cell responses resulting from IDO1 inhibition.

- Cancer Research : Another study focused on tumor models showed that treatment with this compound resulted in reduced tumor growth and improved survival rates. The underlying mechanism was linked to increased immune surveillance due to elevated tryptophan levels.

Comparative Efficacy

The efficacy of 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione can be compared with other known IDO inhibitors:

| Compound Name | Mechanism | Efficacy | Reference |

|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione | IDO1 Inhibitor | High | |

| Epacadostat | IDO1 Inhibitor | Moderate | |

| D-1MT | IDO1 Inhibitor | Low |

Pharmacokinetics

Research indicates that 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione exhibits favorable pharmacokinetic properties with good bioavailability and a half-life suitable for therapeutic applications.

Safety Profile

Preliminary toxicity studies suggest that the compound has a low toxicity profile at therapeutic doses. However, further investigations are necessary to fully understand its safety and side effects.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione, and how can reaction conditions be optimized for yield and purity?

- Methodology : Radical addition reactions using manganese(III) acetate as an oxidant are effective for synthesizing fluorinated 1,3-diketones. Key steps include:

- Using freshly prepared conjugated alkenes to minimize side reactions.

- Optimizing stoichiometry of the 1,3-dicarbonyl precursor and alkene (e.g., 1.2:1 molar ratio).

- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the product .

- Data Consideration : Monitor reaction progress via TLC and confirm purity using NMR to detect residual fluorinated byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- NMR : Use NMR to verify substitution patterns on the aromatic ring (e.g., 3,4-dimethyl groups) and NMR to confirm diketone carbonyl signals (~190–200 ppm).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Compare bond lengths (e.g., C=O at ~1.21 Å) and torsion angles with literature data for fluorinated diketones .

Q. How do steric effects from the 3,4-dimethylphenyl group influence the compound’s solubility and reactivity in nucleophilic addition reactions?

- Methodology :

- Conduct solubility tests in polar (e.g., DMSO) and nonpolar (e.g., toluene) solvents to assess compatibility.

- Compare reaction rates with less hindered analogs (e.g., phenyl-substituted diketones) using kinetic studies (UV-Vis monitoring at 300 nm).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound’s enolate formation?

- Methodology :

- Variable Control : Standardize base strength (e.g., LDA vs. NaH) and solvent polarity (THF vs. DMF).

- DFT Calculations : Model enolate stability using Gaussian 16 with B3LYP/6-31G(d) basis sets to predict regioselectivity .

- In Situ Monitoring : Employ FT-IR to track enolate intermediates (C=O stretch shifts from ~1700 cm to ~1600 cm) .

Q. How does the electron-withdrawing effect of the 4,4-difluoro moiety influence the compound’s electronic structure and catalytic applications?

- Methodology :

- Cyclic Voltammetry : Measure reduction potentials to quantify electron-deficient character.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze fluorine 1s binding energies (~688 eV) to correlate with charge distribution .

- Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling) and compare turnover frequencies with non-fluorinated analogs .

Q. What computational approaches are suitable for predicting the compound’s supramolecular assembly in crystal lattices?

- Methodology :

- Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular interactions (e.g., F···H contacts) from crystallographic data (space group C2/c, Z=8) .

- Molecular Dynamics Simulations : Simulate packing efficiency with Materials Studio, incorporating van der Waals radii for fluorine atoms .

Q. How can discrepancies in thermal stability data between DSC and TGA analyses be reconciled?

- Methodology :

- Multi-Technique Validation :

- Perform DSC under nitrogen to detect melting points (~150–200°C) and decomposition exotherms.

- Cross-validate with TGA (heating rate 10°C/min) to identify mass loss steps corresponding to fluorine elimination (theoretical ~18% mass loss for -F groups) .

Methodological Resources

- Structural Data : Refer to Acta Crystallographica Section E for monoclinic unit cell parameters (a=12.393 Å, β=112.49°) and refinement details (R=0.074) .

- Synthetic Protocols : Adapt radical addition methodologies from trifluoromethylated diketone syntheses, ensuring strict anhydrous conditions .

- Safety Protocols : Follow ACS guidelines for handling fluorinated compounds, including fume hood use and HF-neutralizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。